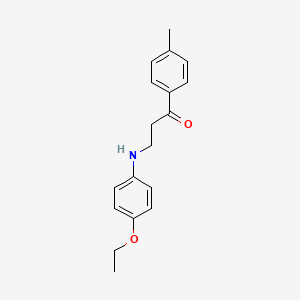
3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" involves complex organic reactions that yield novel molecules with potential therapeutic applications. For instance, a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol (EOD), was synthesized and shown to induce apoptosis in A549 human lung cancer cells, highlighting the synthetic process's significance in discovering new chemopreventive agents (Aiying Du et al., 2005).
Molecular Structure Analysis
Molecular structure analysis provides insights into the compound's arrangement and bond interactions, crucial for understanding its reactivity and properties. For example, the crystal structure of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was characterized, offering a foundation for analyzing similar molecules' structural attributes (K. Mantelingu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often lead to the formation of new bonds and structures, demonstrating their reactive versatility. The synthesis and crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one show how intramolecular interactions and molecular structure are influenced by chemical reactions (K. Kumara et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in material science and pharmaceutical formulation. While specific studies on "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" were not found, related research provides a basis for understanding these aspects through synthesis and characterization studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for predicting a compound's behavior in various environments and its potential uses. Studies on similar compounds, such as the investigation on the synthesis of 3,4-methylenedioxyphenyl-2-propanone, shed light on the chemical properties relevant to "3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone" (Peng Fei-jin, 2007).
Applications De Recherche Scientifique
Synthesis Methods and Impurity Analysis
- A study by Swist et al. (2005) explored the synthesis of related compounds, identifying important impurities which can arise during different synthesis routes. This research is crucial for understanding the purity and synthesis efficiency of related compounds, including 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone (Swist et al., 2005).
Chemical Reactions and Derivatives
- Tsuruta et al. (1985) investigated the α-Chlorination of aryl ketones with Manganese(III) Acetate. This study offers insights into the reactivity of related ketones and the potential for synthesizing various derivatives, which could include modifications to 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone (Tsuruta et al., 1985).
Formation and Reactivity Studies
- Research by Li et al. (1996) on the acid treatment of birch lignin and its reaction products helps to understand the formation and potential applications of similar diaryl ketones in organic chemistry and material sciences (Li et al., 1996).
Metabolic Pathways and Biological Interactions
- Jodynis-Liebert (1993) explored the metabolism of a smoke flavour compound structurally similar to 3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone. This study is relevant for understanding how similar compounds might interact with biological systems (Jodynis-Liebert, 1993).
Application in Organic Synthesis
- El‐Barbary and Lawesson (1981) conducted studies on the syntheses of δ5-1,2,3-diazaphospholines and indoles from hydrazones, which provides an example of the application of similar ketones in the synthesis of complex organic molecules (El‐Barbary & Lawesson, 1981).
Inclusion Complex Formation and Enantioseparation
- Jin et al. (2020) conducted studies on enantioseparation of isomeric propanoic acids, which could provide insights into the separation techniques and chiral properties of related compounds (Jin et al., 2020).
Propriétés
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17-10-8-16(9-11-17)19-13-12-18(20)15-6-4-14(2)5-7-15/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMQYDCYHILZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyanilino)-1-(4-methylphenyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
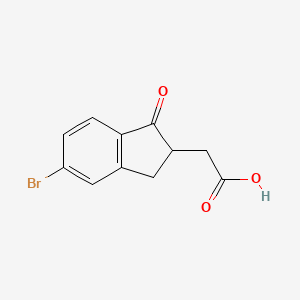
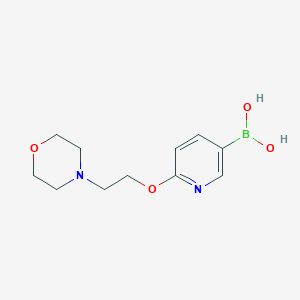
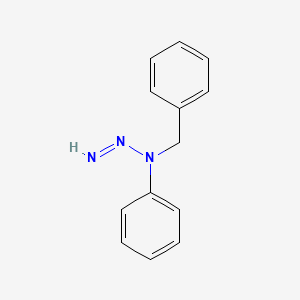

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)
![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
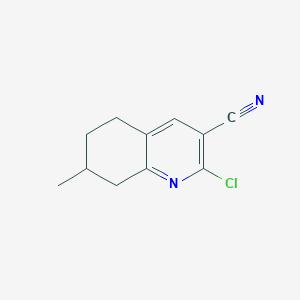
![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)
![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)